molecular formula C5H3F2NO B600026 2,6-Difluoropyridin-4-ol CAS No. 197717-50-3

2,6-Difluoropyridin-4-ol

Cat. No. B600026
M. Wt: 131.082
InChI Key: QKUUERXIALDNSY-UHFFFAOYSA-N
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Description

“2,6-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is related to other compounds such as “3,5-dichloro-2,6-difluoropyridin-4-ol” and “2,6-Difluoropyridine-4-boronic acid” which have similar structures .


Synthesis Analysis

The synthesis of fluorinated pyridines, including “2,6-Difluoropyridin-4-ol”, involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoropyridin-4-ol” is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyridine ring . The average mass of the molecule is 115.081 Da .


Chemical Reactions Analysis

Fluoropyridines, including “2,6-Difluoropyridin-4-ol”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing fluorine atoms in the aromatic ring contributes to these properties .


Physical And Chemical Properties Analysis

“2,6-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . The average mass of the molecule is 115.081 Da .

Scientific Research Applications

  • Organometallic Chemistry and Synthesis of Derivatives : 2,6-Difluoropyridine has been utilized in organometallic chemistry, particularly in the preparation of various derivatives through organometallic intermediates. Schlosser and Rausis (2004) demonstrated the versatility of organometallic methods in the preparation of several 2,6-difluoropyridine derivatives, highlighting its potential in synthetic chemistry (Schlosser & Rausis, 2004).

  • Structural Analysis and Spectroscopy : The structure and molecular geometry of 2,6-difluoropyridine have been explored using nuclear magnetic resonance (NMR) and other spectroscopic techniques. For example, Orrell and Šik (1975) analyzed the NMR spectra to deduce the molecular orientation and ring distortion in 2,6-difluoropyridine, providing insights into its electronic properties (Orrell & Šik, 1975).

  • Drug Discovery and Medicinal Chemistry : In the field of drug discovery, 2,6-difluoropyridine serves as a key intermediate. For instance, Katoh et al. (2017) utilized 3-substituted-2,6-difluoropyridines in the synthesis of novel protein kinase C theta inhibitors, highlighting its role in the development of therapeutic agents (Katoh et al., 2017).

  • Material Science and OLED Technology : In the realm of materials science, particularly in organic light-emitting diodes (OLEDs), 2,6-difluoropyridine derivatives have been investigated. For example, Han et al. (2019) studied iridium complexes based on pyrimidine derivatives, including 2,6-difluoropyridine, for their electroluminescence properties, demonstrating its application in advanced electronic devices (Han et al., 2019).

  • Chemical Reactions and Mechanistic Studies : The role of 2,6-difluoropyridine in various chemical reactions has been extensively studied. For example, Viciu et al. (2010) explored the mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine, providing valuable insights into its reactivity and interaction with other chemical species (Viciu et al., 2010).

  • Self-Assembly and Molecular Interactions : The compound's role in self-assembly processes and its intermolecular interactions have also been a subject of research. For instance, Jin et al. (2017) investigated the self-assembly structures of partially fluorinated molecules, including 2,6-difluoropyridine, revealing how weak hydrogen bonds can influence molecular orientations and assembly structures (Jin et al., 2017).

Future Directions

Fluoropyridines, including “2,6-Difluoropyridin-4-ol”, have interesting and unusual physical, chemical, and biological properties, which make them valuable in various fields . They are used in the synthesis of various biologically active compounds , and their development has been steadily increasing . Therefore, the future directions of “2,6-Difluoropyridin-4-ol” could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

2,6-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUUERXIALDNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridin-4-ol

Citations

For This Compound
4
Citations
B Iddon, H Suschitzky, AW Thompson - Journal of the Chemical …, 1974 - pubs.rsc.org
Comparative uv studies of tetrachloropyridine-2-thiol and its N- and S-methyl derivatives in methanol show that the thiol exists predominantly as the thiol tautomer, while …
Number of citations: 4 pubs.rsc.org
S Das, D Nugegoda, F Qu… - European Journal of …, 2020 - Wiley Online Library
Seven ruthenium catalysts with the general formula [(CNC)Ru(CH 3 CN) 2 Cl]OTf have been used to understand structure function relationships in the sensitized photocatalytic CO 2 …
BJ Wakefield, JP Whitten, PS Farley - Journal of the Chemical Society …, 1982 - pubs.rsc.org
4-(ω-Bromoalkoxy)tetrachloropyridines, 4-(ω-bromoalkoxy)-3,5-dichloro-2,6-difluoropyridines, and (ω-bromoalkoxy)-pentachlorobenzenes have been prepared by reaction of the …
Number of citations: 7 pubs.rsc.org
B Nowicka, J Kruk - Acta Physiologiae Plantarum, 2016 - Springer
Until recently it was believed that cyanobacterial pathway of plastoquinone biosynthesis is analogical to that of higher plants. In plants, homogentisate is a precursor of the hydrophilic …
Number of citations: 15 link.springer.com

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